molecular formula C13H17N3O B11732355 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11732355
M. Wt: 231.29 g/mol
InChI Key: GCHSKAQRVVUAFB-UHFFFAOYSA-N
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Description

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group linked to a pyrazole moiety through an aminomethyl bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenolic and pyrazole functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated, nitrated, and alkylated phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of both phenolic and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-3-16-10(2)12(9-15-16)14-8-11-6-4-5-7-13(11)17/h4-7,9,14,17H,3,8H2,1-2H3

InChI Key

GCHSKAQRVVUAFB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=CC=C2O)C

Origin of Product

United States

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